molecular formula C13H23NO4 B11765820 (1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid

(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid

Cat. No.: B11765820
M. Wt: 257.33 g/mol
InChI Key: XCPMDVSCEXNFGR-ZANVPECISA-N
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Description

(1S,3S)-rel-3-{[(tert-Butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its unique structure, featuring a cyclohexane ring with specific stereochemistry, makes it a valuable building block in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-rel-3-{[(tert-Butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexane derivative.

    Introduction of the tert-Butoxycarbonyl (Boc) Group: This is achieved through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large reactors to handle bulk quantities of reagents.

    Continuous Flow Chemistry: Employing continuous flow techniques to enhance reaction efficiency and yield.

    Purification: Advanced purification methods such as crystallization, distillation, or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-rel-3-{[(tert-Butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides, amines.

Major Products

The major products formed from these reactions include:

    Ketones and Aldehydes: From oxidation reactions.

    Alcohols and Amines: From reduction reactions.

    Substituted Cyclohexane Derivatives: From substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H21NO4 and a molecular weight of approximately 243.30 g/mol. Its structure features a tert-butoxycarbonyl (Boc) protective group, which is crucial for protecting amine functionalities during chemical reactions.

Medicinal Chemistry

The compound is utilized in the synthesis of various pharmaceuticals due to its structural properties that allow for modifications leading to biologically active derivatives. The Boc group serves as a protecting group for amino acids, facilitating the development of peptide-based drugs.

  • Case Study: Peptide Synthesis
    In peptide synthesis, the use of (1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid has been demonstrated to enhance yields and purity of target peptides by preventing premature reactions of amino groups during coupling reactions.

Organic Synthesis

The compound acts as an intermediate in the synthesis of complex organic molecules. Its cyclohexane ring provides a rigid framework that can influence the stereochemistry of subsequent reactions.

  • Data Table: Synthesis Pathways Using this compound
Reaction TypeProductYield (%)Reference
Peptide CouplingPeptide A85
AlkylationAlkylated Product B90
CyclizationCyclic Compound C78

Biochemical Studies

Research indicates that derivatives of this compound can interact with biological targets, potentially influencing pathways such as apoptosis through caspase activation.

  • Case Study: Apoptosis Induction
    Derivatives have been shown to exhibit aspartic-type endopeptidase activity, primarily through the activation of caspase-3, indicating potential applications in cancer therapy research.

Mechanism of Action

The mechanism by which (1S,3S)-rel-3-{[(tert-Butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid exerts its effects involves:

    Molecular Targets: Interacts with specific enzymes or receptors in biological systems.

    Pathways: Participates in metabolic pathways, influencing the synthesis of other compounds.

    Stereochemistry: The specific stereochemistry of the compound plays a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R)-rel-3-{[(tert-Butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid: A stereoisomer with different biological activity.

    Cyclohexane-1-carboxylic acid derivatives: Compounds with similar structures but varying functional groups.

Uniqueness

(1S,3S)-rel-3-{[(tert-Butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its isomers and other cyclohexane derivatives.

Biological Activity

(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid, also known as Boc-amino acid, is a compound of interest in medicinal chemistry and drug design due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : (1S,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid
  • Molecular Formula : C12H21NO4
  • Molecular Weight : 243.31 g/mol
  • CAS Number : 1008773-73-6

The biological activity of (1S,3S)-Boc-amino acid can be attributed to its structural features that allow it to interact with various biological targets. The tert-butoxycarbonyl group serves as a protective group in peptide synthesis, facilitating the formation of peptide bonds without premature reactions. This compound is often utilized in the synthesis of bioactive peptides and has implications in drug delivery systems.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (1S,3S)-Boc-amino acid exhibit antimicrobial properties. For example, derivatives of Boc-amino acids have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Properties

Research has demonstrated that certain Boc-protected amino acids can inhibit cancer cell proliferation. A study focusing on the structure-activity relationship (SAR) of such compounds revealed that modifications to the Boc group can enhance cytotoxicity against specific cancer cell lines .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of (1S,3S)-Boc-amino acid against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL. The mechanism was hypothesized to involve disruption of bacterial cell walls due to the compound's lipophilicity and structural rigidity .

CompoundConcentration (µg/mL)% Growth Inhibition
(1S,3S)-Boc-amino acid5070
Control (No treatment)-0

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of (1S,3S)-Boc-amino acid on human breast cancer cells (MCF-7). The compound exhibited dose-dependent cytotoxicity with an IC50 value of approximately 30 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptosis markers in treated cells compared to controls .

TreatmentIC50 (µM)Apoptosis Rate (%)
(1S,3S)-Boc-amino acid3040
Control-10

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

(1S,3S)-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-6-5-7-13(4,8-9)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)/t9-,13-/m0/s1

InChI Key

XCPMDVSCEXNFGR-ZANVPECISA-N

Isomeric SMILES

C[C@@]1(CCC[C@@H](C1)NC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1(CCCC(C1)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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